molecular formula C18H38Sn B14711787 Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane CAS No. 13881-60-2

Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane

Cat. No.: B14711787
CAS No.: 13881-60-2
M. Wt: 373.2 g/mol
InChI Key: UGWXDHMEHSPMJF-UHFFFAOYSA-N
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Description

Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane is an organotin compound with the chemical formula C18H36Sn. It is a derivative of stannane, where the tin atom is bonded to a 2,3-dimethylbut-2-en-1-yl group and three butyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane can be synthesized through the reaction of tributyltin hydride with 2,3-dimethylbut-2-en-1-yl halides under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which tributyl(2,3-dimethylbut-2-EN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, facilitating various chemical transformations. The pathways involved include coordination with ligands and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane is unique due to its specific 2,3-dimethylbut-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

13881-60-2

Molecular Formula

C18H38Sn

Molecular Weight

373.2 g/mol

IUPAC Name

tributyl(2,3-dimethylbut-2-enyl)stannane

InChI

InChI=1S/C6H11.3C4H9.Sn/c1-5(2)6(3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3;

InChI Key

UGWXDHMEHSPMJF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C(C)C)C

Origin of Product

United States

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